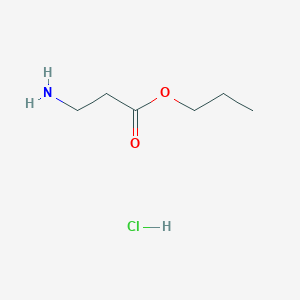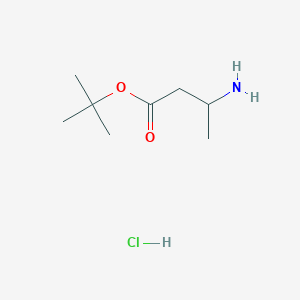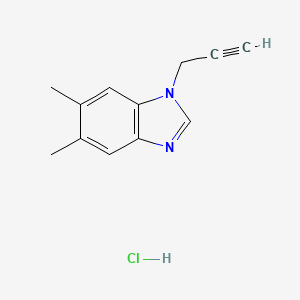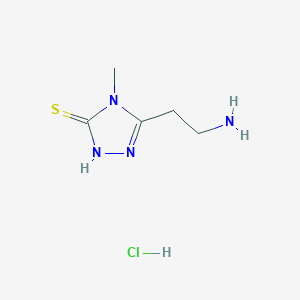
5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Vue d'ensemble
Description
Amines, such as the one you mentioned, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines often involves reactions like reductive amination, where a carbonyl group is converted to an amine via an intermediate imine . Another common method is the reaction of an organic halide with ammonia or an amine, known as nucleophilic substitution .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom due to the presence of a lone pair of electrons. The nitrogen atom in amines is sp3 hybridized .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides .Physical And Chemical Properties Analysis
Amines generally have a strong, fishy odor. They can form hydrogen bonds, which gives them higher boiling points compared to hydrocarbons of similar molecular weight .Applications De Recherche Scientifique
Corrosion Inhibition
Derivatives of 1,2,4-triazole have been studied as corrosion inhibitors for metals in harsh environments. For example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been demonstrated to significantly inhibit copper corrosion in a saline solution. It behaves as a mixed type inhibitor with a notable efficiency, suggesting its adsorption on the metal surface through the sulfur and nitrogen atoms (Chauhan et al., 2019).
Antimicrobial and Antitumor Activity
Some triazole derivatives have shown promise in antimicrobial and antitumor activity. The introduction of various substituents into the 1,2,4-triazole structure, such as benzylsulfanylethyl groups, has led to compounds with potential antitumor activities and effects on DNA methylation levels in tumor cells (Hovsepyan et al., 2018).
Spectral and Molecular Structure Analysis
Triazole compounds also play a role in the study of molecular structures. The crystal and molecular structure of 4-amino-5-(4-methyl)-4H-[1,2,4]-triazole-3-thiol [AMT] has been analyzed, providing insights into the configurations and bonding patterns within such molecules, which can be critical for designing new materials or drugs (Sarala et al., 2006).
Biomacromolecule Modification
Research has explored the modification of biomacromolecules with triazole units for environmental and industrial applications. For instance, triazole-modified chitosan was synthesized and found to be an effective corrosion inhibitor for carbon steel in acidic solutions, highlighting its potential as an environmentally friendly option (Chauhan et al., 2019).
Theoretical and Computational Studies
Theoretical studies have provided valuable information on the properties and reactivities of triazole derivatives. For instance, computational analyses have explored the energetics, stability, and tautomerism of triazole compounds, offering predictions about their behaviors in various conditions (Srivastava et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as aebsf, are known to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These proteases play crucial roles in various physiological processes, including digestion, immune response, and blood clotting.
Mode of Action
Aebsf, a similar compound, is known to covalently modify the hydroxyl of serine residues . This modification can inhibit the activity of the target proteases, thereby affecting the physiological processes they are involved in.
Result of Action
If it acts similarly to aebsf, it could potentially inhibit the activity of certain proteases, thereby affecting the physiological processes they are involved in .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-9-4(2-3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUDVBPDYVNKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)
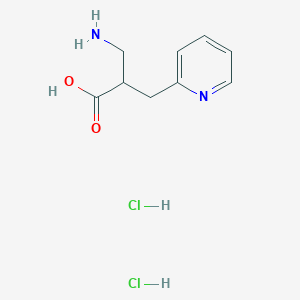


![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)
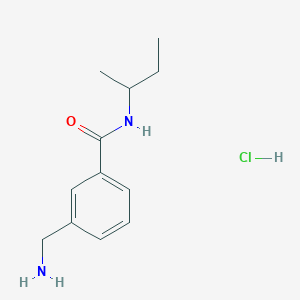
![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
